REACTION_CXSMILES
|
BrC1C=C2C3=C4C(=CC(Br)=CC4=CC=C3C=1)C=C2.C[C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]2[CH:32]=[CH:31][C:30](C)=[CH:29][CH:28]=2)=[CH:22][CH:21]=1.Br[C:35]1[C:36]2[C:41]([C:42](Br)=[C:43]3[C:48]=1[CH:47]=[CH:46][CH:45]=[CH:44]3)=[CH:40][CH:39]=[CH:38][CH:37]=2.[C:50]1([NH:56][C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>>[C:27]1([N:26]([C:23]2[CH:22]=[CH:21][CH:20]=[CH:25][CH:24]=2)[C:35]2[C:36]3[C:41]([C:42]([N:56]([C:57]4[CH:58]=[CH:59][CH:60]=[CH:61][CH:62]=4)[C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=4)=[C:43]4[C:48]=2[CH:47]=[CH:46][CH:45]=[CH:44]4)=[CH:40][CH:39]=[CH:38][CH:37]=3)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC3=CC(=CC4=CC=C(C1)C2=C43)Br
|
Name
|
|
Quantity
|
94.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
70.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
|
Quantity
|
81.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation analogous to Example 20a
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N(C=1C2=CC=CC=C2C(=C2C=CC=CC12)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |